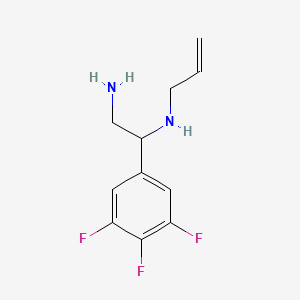
N1-allyl-1-(3,4,5-trifluorophenyl)ethane-1,2-diamine
货号 B8280052
分子量: 230.23 g/mol
InChI 键: IKYSGEDCZYOWSR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US08048878B2
Procedure details


Allylamine (9.8 mL) was added to a solution of 1,2,3-trifluoro-5-((E)-2-nitrovinyl)benzene (6.6 g) in THF (30 mL). The reaction solution was stirred at room temperature for 2.5 hours and then concentrated under reduced pressure. Zinc powder (10.6 g) was added to a solution of the residue in ethanol (35 mL) and concentrated hydrochloric acid (35 mL) at 0° C., and the reaction solution was stirred at 0° C. for 30 minutes and at room temperature for 15 hours. The reaction solution was added to ice-cold aqueous ammonia, and the reaction mixture was subjected to extraction with chloroform. The resulting organic layer was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure to obtain 7.52 g of a crude product of the title compound. The property values of the compound are as follows.



Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([NH2:4])[CH:2]=[CH2:3].[F:5][C:6]1[CH:11]=[C:10](/[CH:12]=[CH:13]/[N+:14]([O-])=O)[CH:9]=[C:8]([F:17])[C:7]=1[F:18]>C1COCC1>[CH2:1]([NH:4][CH:12]([C:10]1[CH:9]=[C:8]([F:17])[C:7]([F:18])=[C:6]([F:5])[CH:11]=1)[CH2:13][NH2:14])[CH:2]=[CH2:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)N
|
|
Name
|
|
|
Quantity
|
6.6 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=CC(=C1)\C=C\[N+](=O)[O-])F)F
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction solution was stirred at room temperature for 2.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Zinc powder (10.6 g) was added to a solution of the residue in ethanol (35 mL)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
concentrated hydrochloric acid (35 mL) at 0° C., and the reaction solution was stirred at 0° C. for 30 minutes and at room temperature for 15 hours
|
|
Duration
|
15 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction solution was added to ice-cold aqueous ammonia
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the reaction mixture was subjected to extraction with chloroform
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The resulting organic layer was dried over anhydrous magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C=C)NC(CN)C1=CC(=C(C(=C1)F)F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.52 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
